molecular formula C9H9NO2S B2970576 Benzyl 2-amino-2-thioxoacetate CAS No. 69433-18-7

Benzyl 2-amino-2-thioxoacetate

Cat. No.: B2970576
CAS No.: 69433-18-7
M. Wt: 195.24
InChI Key: IYJRARALPXEPHN-UHFFFAOYSA-N
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Description

Benzyl 2-amino-2-thioxoacetate (CAS 69433-18-7) is a valuable synthetic intermediate in organic and medicinal chemistry research. This compound serves as a crucial building block for the construction of nitrogen- and sulfur-containing heterocycles, which are privileged scaffolds in drug discovery and materials science. Its primary research value lies in its role as a key precursor for the synthesis of 1,3,4-thiadiazole and thiazole derivatives . These heterocyclic compounds exhibit a broad spectrum of documented pharmacological activities, including antiviral, antibacterial, antimicrobial, anti-inflammatory, and anticancer properties . For instance, it is utilized in the synthesis of novel thiadiazole derivatives that are explored as potential antiviral agents, with molecular docking and dynamics simulations indicating promising binding affinity and stability within the active site of the SARS-CoV-2 main protease (Mpro) . Furthermore, it is employed in the preparation of thiazole-based complexes, which are investigated for their significant nonlinear optical (NLO) properties and potential applications in advanced optoelectronic technologies such as optical signal manipulation, laser technology, and terahertz generation . The mechanism of action for derivatives stemming from this synthon varies with the target system; in antiviral applications, they may inhibit essential viral enzymes like proteases and polymerases , while in materials science, the functionality imparted to the final molecule allows for high molecular polarizability and electronic susceptibility . The compound has a molecular formula of C9H9NO2S and a molecular weight of 195.24 g/mol . It is recommended to be stored sealed in a dry environment, at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl 2-amino-2-sulfanylideneacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c10-8(13)9(11)12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJRARALPXEPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-amino-2-thioxoacetate can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl 2-amino-2-thioxoacetate in the presence of a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux conditions for several hours to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as the use of non-toxic solvents and catalysts, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-amino-2-thioxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzyl-substituted derivatives .

Scientific Research Applications

Benzyl 2-amino-2-thioxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-amino-2-thioxoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-amino-2-thioxoacetate

Ethyl 2-amino-2-thioxoacetate shares the same thioamide backbone but substitutes the benzyl group with an ethyl ester. This structural difference impacts reactivity and application:

  • Reactivity : The ethyl ester’s smaller size reduces steric hindrance, enabling higher yields (70.6–79.1%) in cyclization reactions with aryl ketones under reflux conditions . For instance, it forms key intermediates for 4-arylthiazole derivatives via NaBH₄ reduction and SOCl₂ treatment .
  • Biological Activity: Derivatives synthesized from ethyl 2-amino-2-thioxoacetate exhibit potent in vitro activity against specific biological targets, though detailed structure-activity relationships (SAR) remain under investigation .

Methyl 2-amino-2-thioxoacetate

Methyl 2-amino-2-thioxoacetate, with a methyl ester group, is less commonly reported. However, methyl esters are often preferred for metabolic stability in pharmaceutical applications. No direct yield comparisons are available in the provided evidence.

Other Benzoate Esters (e.g., Phenyl Benzoate)

These compounds are primarily used as solvents or flavoring agents, contrasting sharply with the reactive, heterocycle-forming role of benzyl 2-amino-2-thioxoacetate .

Comparative Data Table

Compound Key Functional Groups Yield in Cyclization (%) Reaction Conditions Applications Reference
This compound Benzyl ester, thioamide 37–49 Ultrasound, ethanol, reflux Triazinones, guanine isosteres
Ethyl 2-amino-2-thioxoacetate Ethyl ester, thioamide 70.6–79.1 Reflux with NaBH₄/SOCl₂ Thiazole derivatives
Phenyl benzoate Aromatic ester N/A Industrial synthesis Solvents, fragrances

Key Research Findings

  • Reactivity Differences: The benzyl group in this compound enhances regioselectivity in acylation reactions.
  • Biological Relevance: Derivatives of this compound, such as 6-amino-3-(benzylamino)-1,2,4-triazin-5-ones, are being explored as guanine isosteres for antiviral and anticancer applications .
  • Synthetic Efficiency: Ethyl 2-amino-2-thioxoacetate outperforms the benzyl variant in yields for thiazole synthesis, likely due to reduced steric bulk and improved reaction kinetics .

Biological Activity

Benzyl 2-amino-2-thioxoacetate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a thioxo group, which is crucial for its biological activity. The presence of the benzyl group enhances its reactivity and binding affinity to various molecular targets, making it a valuable compound in medicinal chemistry.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor. It can bind to the active sites of specific enzymes, thereby blocking their activity and disrupting biochemical pathways. This property is particularly relevant in the context of developing inhibitors for diseases such as tuberculosis, where it has been identified as a potential target for Mycobacterium tuberculosis growth inhibitors .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Enzyme Inhibition : It has been studied for its ability to inhibit polyketide synthase (Pks13), a crucial enzyme in mycobacterial survival, indicating its potential as an antitubercular agent .
  • Cytoprotective Effects : Studies indicate that derivatives of this compound can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is significant for diabetes treatment .

Comparative Studies

A comparison with similar compounds reveals the unique advantages of this compound:

CompoundActivity TypeNotable Findings
2-Aminothiazole AntimicrobialBroad spectrum activity against various pathogens.
Benzothiazole AnticancerExhibits moderate inhibition of cancer cell lines.
Ethyl 2-amino-2-thioxoacetate Enzyme inhibitionSimilar mechanism but lower binding affinity than benzyl variant.

The benzyl group in this compound enhances its binding affinity compared to ethyl derivatives, making it more effective in enzyme inhibition .

Case Studies

  • Tuberculosis Treatment : A study highlighted the synthesis of novel inhibitors targeting Pks13 using this compound derivatives. These compounds demonstrated significant antitubercular activity with minimal cytotoxicity, suggesting their potential as therapeutic agents against resistant strains of Mycobacterium tuberculosis .
  • Diabetes Research : Another investigation into the protective effects on pancreatic β-cells revealed that certain analogs of this compound exhibited potent cytoprotective activities against ER stress-induced apoptosis, with EC50 values as low as 0.1±0.01μM0.1\pm 0.01\mu M .

Q & A

Q. What are the common synthetic routes for preparing benzyl 2-amino-2-thioxoacetate, and what experimental conditions are critical for optimizing yield?

this compound is typically synthesized via cyclization or condensation reactions. For example, it reacts with 2-bromo-1-phenylethan-1-one in ethanol under reflux to form intermediates for thiazole derivatives (70.6–79.1% yield) . Another method involves reacting with benzylhydrazine dihydrochloride in absolute ethanol with potassium carbonate to generate hydrazonoacetate intermediates . Key factors for yield optimization include solvent choice (ethanol or THF), reaction time, and stoichiometric control of nucleophiles like anilines or benzylamines .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Structural confirmation relies on spectroscopic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., thioamide protons at δ 10–12 ppm, benzyl aromatic protons).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Elemental analysis : Validate C, H, N, and S content. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, UV visualization) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a face shield during large-scale reactions .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.
  • Waste disposal : Neutralize residues with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can ultrasound-assisted synthesis improve the efficiency of this compound-derived triazinones?

Ultrasound irradiation enhances cyclocondensation reactions by accelerating reaction rates and improving regioselectivity. For example, ultrasound promotes the reaction between N1-amino-N2-arylguanidines and this compound, yielding 3,6-diamino-1,2,4-triazin-5(2H)-ones with 65–85% efficiency. This method reduces side reactions and energy consumption compared to conventional heating .

Q. What strategies resolve contradictions in regioselectivity during acylation of this compound derivatives?

Regioselective acylation at position 2 of triazinones is influenced by intramolecular hydrogen bonding. For instance, 6-amino-3-[benzyl(methyl)amino]-1,2,4-triazin-5(2H)-one undergoes acetylation at the 6-position instead of the expected 2-position due to steric hindrance and hydrogen-bond stabilization. Computational modeling (DFT) and 1H^1H-NMR titration experiments can validate these interactions .

Q. How do reaction conditions impact the divergent synthesis of this compound-based heterocycles?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution in thiazole synthesis, while ethanol supports cyclization .
  • Catalysts : KI/K2_2CO3_3 systems enhance reactivity in DMF for nucleophilic substitutions (52.6–70.3% yield) .
  • Temperature : Reflux conditions (80–100°C) improve yields in cyclization reactions but may decompose thermally sensitive intermediates .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) in this compound-derived bioactive compounds?

Q. How should researchers address discrepancies in reported yields for this compound-mediated reactions?

Yield variations often arise from:

  • Purity of starting materials : Impurities in 2-bromo-1-phenylethan-1-one can reduce cyclization efficiency .
  • Moisture sensitivity : Thioamide groups are prone to hydrolysis; rigorously anhydrous conditions (molecular sieves) improve reproducibility .
  • Catalyst batch differences : KI purity impacts nucleophilic substitution rates .

Methodological Recommendations

Q. What advanced techniques optimize the scalability of this compound-based syntheses?

  • Flow chemistry : Continuous reactors minimize side reactions in multi-step syntheses.
  • Microwave-assisted synthesis : Reduces reaction times for cyclization steps (e.g., from 12 hours to 30 minutes) .
  • DoE (Design of Experiments) : Identifies critical parameters (e.g., temperature, stoichiometry) for process robustness .

Q. How can researchers leverage computational tools to predict reactivity of this compound derivatives?

  • DFT calculations : Predict regioselectivity in acylation or cyclization steps (Gaussian 16, B3LYP/6-31G* basis set) .
  • Machine learning : Train models on reaction databases (Reaxys) to forecast optimal conditions for novel derivatives.

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